5-(Methylsulfonyl)-2-pyridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

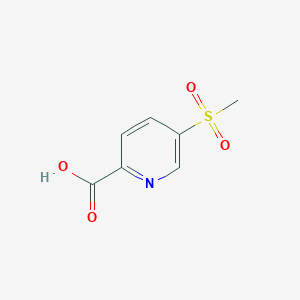

5-methylsulfonylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAWBLWKUAJDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-(Methylsulfonyl)picolinic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyridine ring substituted with both a carboxylic acid and a methylsulfonyl group, imparts unique physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The presented route is designed for both laboratory-scale synthesis and potential scale-up, emphasizing efficiency, reliability, and the use of readily accessible reagents.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-(methylsulfonyl)picolinic acid can be strategically approached in a multi-step sequence starting from a commercially available substituted pyridine. The core transformations involve the installation of the sulfonyl group and the formation of the carboxylic acid functionality. A logical and efficient pathway commences with 5-bromo-2-methylpyridine, proceeding through the following key stages:

-

Oxidation of the Methyl Group : The synthesis begins with the selective oxidation of the methyl group at the 2-position of 5-bromo-2-methylpyridine to a carboxylic acid, yielding 5-bromopicolinic acid.

-

Esterification : The resulting carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent nucleophilic substitution step.

-

Introduction of the Thioether : A nucleophilic aromatic substitution reaction is employed to displace the bromine atom with a methylthio group.

-

Oxidation of the Thioether : The methylthio group is then oxidized to the desired methylsulfonyl group.

-

Hydrolysis : The final step involves the hydrolysis of the methyl ester to afford the target molecule, 5-(methylsulfonyl)picolinic acid.

This strategic sequence ensures high yields and minimizes the formation of side products by carefully choosing the order of transformations and employing protective group chemistry.

Part 1: Synthesis of 5-Bromopicolinic Acid

The initial step focuses on the conversion of the methyl group of 5-bromo-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation of alkylarenes.[1] The reaction proceeds under aqueous conditions, and the careful control of temperature is crucial for achieving a good yield and preventing over-oxidation and decomposition.

Reaction Mechanism: Permanganate Oxidation

The oxidation of the alkyl side chain of the pyridine ring by potassium permanganate is a complex process that is believed to proceed through a radical mechanism.[2] The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group by the permanganate ion. This generates a benzyl-type radical, which is then further oxidized. The reaction proceeds through a series of intermediates, ultimately leading to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromopicolinic Acid

Materials:

-

5-Bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a solution of 5-bromo-2-methylpyridine (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise at an elevated temperature (e.g., 80-90 °C).[1]

-

The reaction mixture is stirred vigorously at this temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

The hot reaction mixture is then filtered to remove the manganese dioxide (MnO₂) byproduct.

-

The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The precipitated white solid, 5-bromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Bromo-2-methylpyridine | 172.02 | 1.0 | x g |

| Potassium permanganate | 158.03 | 3.0 | y g |

| Water | 18.02 | Solvent | z mL |

| Concentrated Hydrochloric Acid | 36.46 | - | As needed |

Table 1: Reagents for the synthesis of 5-bromopicolinic acid.

Part 2: Esterification of 5-Bromopicolinic Acid

To prevent the acidic proton of the carboxylic acid from interfering with the subsequent nucleophilic substitution reaction, it is protected as a methyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol: Synthesis of Methyl 5-Bromopicolinate

Materials:

-

5-Bromopicolinic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Procedure:

-

5-Bromopicolinic acid (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) is carefully added to the solution.

-

The reaction mixture is heated at reflux for several hours.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-bromopicolinate.

Part 3: Synthesis of Methyl 5-(Methylthio)picolinate

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom with a methylthio group. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.[3][4] Sodium thiomethoxide is a potent nucleophile for this transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process.[5] The nucleophile (methanethiolate) attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the aromatic ring and the electron-withdrawing ester group. In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the desired product.

Experimental Protocol: Synthesis of Methyl 5-(Methylthio)picolinate

Materials:

-

Methyl 5-bromopicolinate

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

Procedure:

-

Methyl 5-bromopicolinate (1.0 eq) is dissolved in an anhydrous polar aprotic solvent such as DMF.

-

Sodium thiomethoxide (1.1-1.5 eq) is added to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Part 4: Synthesis of Methyl 5-(Methylsulfonyl)picolinate

The oxidation of the electron-rich thioether to a sulfone is a crucial step. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice that allows for controlled oxidation.[6][7]

Reaction Mechanism: Oxidation of Thioether

The oxidation of a thioether with a peroxyacid like m-CPBA proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid. This initially forms a sulfoxide intermediate. With a sufficient amount of the oxidizing agent and appropriate reaction conditions, the sulfoxide is further oxidized to the corresponding sulfone.

Experimental Protocol: Synthesis of Methyl 5-(Methylsulfonyl)picolinate

Materials:

-

Methyl 5-(methylthio)picolinate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Methyl 5-(methylthio)picolinate (1.0 eq) is dissolved in dichloromethane.

-

The solution is cooled in an ice bath, and m-CPBA (approximately 2.2 eq) is added portion-wise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-(methylsulfonyl)picolinate.

| Intermediate | Molar Mass ( g/mol ) | Expected Yield | Physical State |

| 5-Bromopicolinic acid | 202.01 | 70-85% | White solid |

| Methyl 5-bromopicolinate | 216.04 | 85-95% | Solid |

| Methyl 5-(methylthio)picolinate | 183.23 | 60-80% | Oil or solid |

| Methyl 5-(methylsulfonyl)picolinate | 215.23 | 80-95% | Solid |

Table 2: Summary of intermediates and expected yields.

Part 5: Hydrolysis to 5-(Methylsulfonyl)picolinic Acid

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.[1] Basic hydrolysis using a hydroxide salt is often preferred for its efficiency.

Experimental Protocol: Synthesis of 5-(Methylsulfonyl)picolinic Acid

Materials:

-

Methyl 5-(methylsulfonyl)picolinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) / Water or Methanol (MeOH) / Water

-

Hydrochloric acid (HCl)

Procedure:

-

Methyl 5-(methylsulfonyl)picolinate (1.0 eq) is dissolved in a mixture of THF and water (or methanol and water).

-

An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with hydrochloric acid.

-

The resulting precipitate, 5-(methylsulfonyl)picolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of the Synthetic Pathway

Caption: Synthetic route to 5-(methylsulfonyl)picolinic acid.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented pathway for the preparation of 5-(methylsulfonyl)picolinic acid. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions and troubleshoot potential issues. The provided step-by-step protocols serve as a practical starting point for the synthesis of this important building block, enabling further exploration in the fields of medicinal chemistry and drug development.

References

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

(PDF) Permanganate Oxidation mechanisms of Alkylarenes - ResearchGate. Available at: [Link]

-

Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species - American Chemical Society. Available at: [Link]

-

Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl, - ElectronicsAndBooks. Available at: [Link]

-

Oxidation of Alkenes with Potassium Manganate - Chemistry LibreTexts. Available at: [Link]

-

Permanganate Oxidation mechanisms of Alkylarenes - IOSR Journal. Available at: [Link]

-

Alkene + KMnO4 Reaction - YouTube. Available at: [Link]

-

Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. Available at: [Link]

-

Hydrolysis of p‐Nitrophenyl Picolinate Catalyzed by Mono‐ and Binuclear Transition Metal Complexes with Polyether Bridged Dihydroxamic Acid - ResearchGate. Available at: [Link]

-

Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - NIH. Available at: [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

-

Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]

-

Reactions of Thiols - Chemistry Steps. Available at: [Link]

-

The Chemistry of the Thiol Groups - ResearchGate. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) - YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Structural Elucidation of 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid

Abstract

This comprehensive technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of 5-(methylsulfonyl)-2-pyridinecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. By integrating field-proven insights with foundational scientific principles, this guide offers a self-validating workflow for unambiguous molecular characterization.

Introduction: The Imperative for Unambiguous Structure

In the landscape of pharmaceutical and materials science, this compound (C7H7NO4S) represents a class of compounds with significant potential.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group, suggests applications as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups is paramount, as even minor structural variations can drastically alter a molecule's biological activity, physical properties, and safety profile. Therefore, a rigorous and unequivocal elucidation of its three-dimensional structure is not merely an academic exercise but a critical prerequisite for any meaningful research or development.

This guide outlines a systematic and logical workflow, beginning with non-destructive spectroscopic techniques to piece together the molecular puzzle and culminating in the definitive atomic-level confirmation provided by X-ray crystallography.

Spectroscopic Characterization: Assembling the Pieces

Spectroscopic methods provide the foundational data for proposing a molecular structure. Each technique offers a unique perspective on the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

2.1.1. ¹H NMR Spectroscopy: Unveiling Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, we anticipate specific chemical shifts and coupling patterns. The protons on the pyridine ring are significantly influenced by the electron-withdrawing nitrogen atom and the substituents.[3]

-

α-protons (adjacent to N): These are the most deshielded and appear furthest downfield, typically in the δ 8.5-9.0 ppm range.[2][3]

-

β-protons: These protons are more shielded and resonate upfield relative to the α-protons, generally between δ 7.1-7.8 ppm.[2]

-

γ-protons: These appear at intermediate chemical shifts.[2]

The methylsulfonyl and carboxylic acid groups will further influence these shifts. The electron-withdrawing nature of the methylsulfonyl group will deshield adjacent protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, often above 12 ppm, and its position can be concentration-dependent.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 - 8.5 | dd | ~8.0, 2.0 |

| H-4 | ~8.0 - 8.3 | d | ~8.0 |

| H-6 | ~8.8 - 9.1 | d | ~2.0 |

| -SO₂CH₃ | ~3.2 - 3.5 | s | - |

| -COOH | >12 | br s | - |

2.1.2. ¹³C NMR Spectroscopy: Defining the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the pyridine ring will have characteristic chemical shifts, with those closest to the nitrogen atom being the most downfield. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 165-185 δ.[4] The carbon of the methyl group in the methylsulfonyl moiety will be found much further upfield.

2.1.3. 2D NMR Techniques: Establishing Connectivity

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the connectivity of the protons on the pyridine ring.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom that bears a proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the points of attachment of the carboxylic acid and methylsulfonyl groups to the pyridine ring by observing correlations between the ring protons and the carbonyl carbon or the methyl protons and the ring carbon to which the sulfonyl group is attached.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, determine chemical shifts, and analyze coupling patterns and 2D correlations to assemble the molecular structure.

Diagram: NMR Workflow for Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its molecular formula.[6] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound (C₇H₇NO₄S), the expected exact mass is 201.0096 Da.[1] Common fragmentation pathways for aryl sulfones often involve rearrangements and cleavage of the C-S and S-O bonds.[6][7] The loss of SO₂ is a characteristic fragmentation for many sulfonyl compounds.[8]

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 202.0174 |

| [M+Na]⁺ | 224.0003 |

| [M-H]⁻ | 200.0022 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze any observed fragment ions to corroborate the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methylsulfonyl groups.

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[9][10]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[4]

-

Sulfonyl (S=O) Stretches: Two strong absorption bands, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): An absorption in the 1210-1320 cm⁻¹ region.[9]

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1710 - 1760 |

| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl | S=O Symmetric Stretch | 1120 - 1160 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

Single-Crystal X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate bond lengths, bond angles, and stereochemistry.[12][13]

Diagram: X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray crystallography.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process.[14] This requires a highly pure sample and systematic screening of crystallization conditions.

Experimental Protocol: Crystal Growth

-

Purification: Ensure the sample is of the highest possible purity (>98%) through techniques like recrystallization or chromatography.

-

Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.[15]

-

Cooling: Slowly cool a saturated solution of the compound.

-

Data Collection and Structure Solution

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays.[11] The resulting diffraction pattern is used to solve and refine the crystal structure.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: Select a well-formed single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo or Cu Kα radiation.[11]

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit. The final structure will provide precise atomic coordinates, bond lengths, and bond angles.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a process of logical deduction, beginning with broad strokes from IR and MS and moving to the detailed map provided by NMR. Each piece of data should be consistent with the others, creating a self-validating system. The final, unequivocal confirmation from single-crystal X-ray crystallography provides the authoritative grounding for all subsequent research and development. This multi-technique, synergistic approach ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53429613, this compound. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

- Caprioli, R. M. (1996). Mass spectrometry of sulfur-containing compounds in organic and bioorganic fields. Mass Spectrometry Reviews, 15(4), 241-273.

- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog.

-

Chemsrc. (2025, September 12). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

- Rayner, P. J., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(9), 604-611.

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

- McPherson, A. (2004). Introduction to protein crystallization. Methods in molecular biology (Clifton, N.J.), 276, 1–23.

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. This compound | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. excillum.com [excillum.com]

- 13. rigaku.com [rigaku.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

The Allosteric Inhibition of Wip1 Phosphatase: A Technical Guide to the Characterization of GSK2830371

Introduction

In the intricate landscape of oncology drug discovery, the serine/threonine phosphatase, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a compelling therapeutic target.[1] Wip1 functions as a critical negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key tumor-suppressing proteins, including p53, p38 MAPK, and ATM.[2] Amplification and overexpression of PPM1D are observed in a variety of human cancers, correlating with tumor progression and poor patient outcomes. The strategic inhibition of Wip1, therefore, presents a promising avenue to restore and amplify the endogenous anti-tumor mechanisms.

This technical guide provides an in-depth characterization of the compound with CAS number 1186663-48-8, widely known as GSK2830371. This small molecule has been identified as a potent and highly selective allosteric inhibitor of Wip1 phosphatase.[3][4] Unlike competitive inhibitors that target the highly conserved catalytic site of phosphatases, GSK2830371 employs a unique mechanism, binding to the "flap" subdomain of Wip1, a region that confers substrate specificity.[4] This allosteric mode of action contributes to its remarkable selectivity, a crucial attribute for a therapeutic candidate.

This guide is intended for researchers, scientists, and drug development professionals. It will delineate the mechanism of action of GSK2830371, its synthesis and analytical characterization, detailed protocols for its in vitro and in vivo evaluation, and a summary of its biological effects, thereby providing a comprehensive resource for the scientific community.

Chemical and Physical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1186663-48-8 | N/A |

| IUPAC Name | 5-(methylsulfonyl)-2-pyridinecarboxylic acid | [5] |

| Synonyms | GSK2830371, PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | |

| Molecular Formula | C₇H₇NO₄S | |

| Molecular Weight | 201.20 g/mol |

Mechanism of Action: Allosteric Inhibition of Wip1 and p53 Pathway Activation

GSK2830371 exerts its biological effects through a highly specific, allosteric inhibition of Wip1 phosphatase.[3][4] This mode of inhibition is crucial to its selectivity, as it does not compete with the substrate at the conserved catalytic site, a common challenge in phosphatase inhibitor development. Instead, GSK2830371 binds to a unique "flap" region of Wip1, which is involved in substrate recognition.[4] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive.

The primary consequence of Wip1 inhibition by GSK2830371 is the hyper-phosphorylation and subsequent activation of key proteins in the DNA damage response (DDR) pathway.[1] The most critical of these is the tumor suppressor protein p53. Wip1 normally dephosphorylates p53 at Serine 15, a post-translational modification that is essential for p53's stability and transcriptional activity.[6] By inhibiting Wip1, GSK2830371 leads to a sustained phosphorylation of p53 at Ser15, resulting in its accumulation and enhanced transactivation of its downstream target genes.[6] These target genes include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[1]

Furthermore, GSK2830371 has been shown to induce the ubiquitination and subsequent proteasomal degradation of Wip1 protein, further amplifying its inhibitory effect.

The signaling pathway affected by GSK2830371 is illustrated in the diagram below:

Caption: Mechanism of action of GSK2830371 in the p53 pathway.

Synthesis and Analytical Characterization

Synthesis

The synthesis of GSK2830371 and related acylated alanine derivatives is described in the patent WO2012149102A1.[4] While the full, detailed experimental procedures are proprietary, the patent outlines the general synthetic strategy, which involves the coupling of an acylated alanine derivative with a suitable heterocyclic moiety. The synthesis is a multi-step process that allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. Researchers seeking to synthesize GSK2830371 should refer to this patent for the foundational methodology.

Analytical Characterization

The identity and purity of GSK2830371 are typically confirmed using a combination of standard analytical techniques. A summary of the available analytical data from a commercial supplier is provided below.

| Analytical Method | Result | Source |

| ¹H NMR | Conforms to structure | [5] |

| RP-HPLC | Purity: 99.70% | [5] |

| LC-MS | Conforms to structure and molecular weight | [5] |

Note: While the specific spectra and chromatograms are not publicly available in research publications, they can often be obtained from commercial suppliers upon request with a certificate of analysis.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of GSK2830371.

In Vitro Protocols

This assay is used to determine the concentration-dependent effect of GSK2830371 on the proliferation of cancer cell lines.

Workflow Diagram:

Caption: Workflow for the Sulforhodamine B (SRB) cell growth inhibition assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for a p53 wild-type model) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of GSK2830371 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 to 168 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing and Solubilization: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value using a suitable software.

This protocol is used to assess the effect of GSK2830371 on the phosphorylation of p53 at Serine 15.

Workflow Diagram:

Caption: Workflow for immunoblotting to detect p53 phosphorylation.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cells with GSK2830371 at the desired concentration and for the specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p53 (Ser15), total p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated p53 signal to total p53 and the loading control.

In Vivo Protocol

This protocol describes the evaluation of the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.

Workflow Diagram:

Caption: Workflow for an in vivo xenograft tumor growth inhibition study.

Step-by-Step Protocol:

-

Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., DOHH2 B-cell lymphoma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[6]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and growth.

-

Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer GSK2830371 orally at the desired dose and schedule (e.g., 150 mg/kg twice or three times daily).[3] Administer the vehicle control to the control group.

-

Tumor and Body Weight Measurement: Measure the tumor dimensions (length and width) with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (length x width²) / 2.

-

Study Termination and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by immunoblotting).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Summary of Biological Data

The following table summarizes the key in vitro and in vivo biological data for GSK2830371.

| Parameter | Cell Line/Model | Value | Reference |

| Wip1 Inhibition (IC₅₀) | Biochemical Assay (FDP substrate) | 13 nM | [3] |

| Growth Inhibition (GI₅₀) | MCF-7 (breast cancer) | 2.65 µM (SRB assay) | [6] |

| Cellular Effect | PPM1D-amplified cell lines | Increased phosphorylation of p53 and Chk2 | [3] |

| In Vivo Efficacy | DOHH2 xenograft (B-cell lymphoma) | 41-68% tumor growth inhibition (150 mg/kg, BID/TID) | [3] |

Conclusion

GSK2830371 (CAS 1186663-48-8) is a potent and selective allosteric inhibitor of Wip1 phosphatase, a key negative regulator of the DNA damage response. Its unique mechanism of action, targeting the flap subdomain of Wip1, confers high selectivity and leads to the activation of the p53 tumor suppressor pathway. This technical guide has provided a comprehensive overview of the characterization of GSK2830371, including its mechanism of action, synthesis, analytical characterization, and detailed experimental protocols for its evaluation.

While GSK2830371 has shown promising preclinical activity, its development has been hampered by poor pharmacokinetic properties.[7] Nevertheless, it remains an invaluable tool for probing the biology of Wip1 and the DNA damage response. The information presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into Wip1 inhibition as a therapeutic strategy.

References

-

Gilmartin, A.G. et al. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nat Chem Biol10 , 181–187 (2014). [Link]

-

Esfandiari, A. et al. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Mol Cancer Ther15 , 379–391 (2016). [Link]

- GlaxoSmithKline. Novel compounds as wip1 inhibitors. WO2012149102A1 (2012).

-

Magnuson, A. et al. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. bioRxiv 2022.06.13.495979 (2022) doi:10.1101/2022.06.13.495979. [Link]

-

Le Guezennec, X. & Brábek, J. WIP1 phosphatase as pharmacological target in cancer therapy. Cell. Mol. Life Sci.74 , 2347–2357 (2017). [Link]

-

Pechackova, S. et al. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget7 , 14458–14475 (2016). [Link]

-

Hayashi, R. et al. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget7 , 77318–77331 (2016). [Link]

-

Lu, X. et al. The controversial role of WIP1 in carcinogenesis. Cell. Mol. Life Sci.71 , 3647–3658 (2014). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012149102A1 - Novel compounds as wip1 inhibitors - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

biological activity of pyridine carboxylic acid derivatives

Abstract

Pyridine carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the core biological functions of these derivatives, intended for researchers, scientists, and drug development professionals. We explore the critical structure-activity relationships and delve into the primary mechanisms underpinning their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols for key assays, data-driven comparisons, and visual workflows to bridge theoretical knowledge with practical application in the drug discovery process. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for harnessing the therapeutic potential of pyridine carboxylic acid derivatives.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design. When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid scaffold gains a unique combination of physicochemical properties that make it exceptionally versatile for therapeutic applications.[1][2][3] The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational templates for a vast array of clinically significant drugs.[1][4]

The therapeutic potential of this scaffold is directly linked to its structural features.[1] The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for enzyme inhibition.[1] Furthermore, the ease of substitution on the pyridine ring allows for meticulous fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.[1] This guide will explore the major biological activities of these derivatives, focusing on the mechanistic basis of their action and the experimental methodologies used to validate their therapeutic potential.

Core Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The biological activity of a pyridine carboxylic acid derivative is intrinsically linked to its structure. The position of the carboxylic acid group (positions 2, 3, or 4) and the nature of other substituents on the pyridine ring dictate the molecule's electronic distribution, steric profile, and ability to interact with specific biological targets.

Key SAR principles include:

-

Impact of Nitrogen Position: The location of the nitrogen atom influences the molecule's dipole moment and hydrogen bonding capacity, which is critical for receptor binding and enzyme inhibition.[1]

-

Role of the Carboxylic Acid Group: This group often acts as a key pharmacophore, forming salt bridges or coordinating with metal ions in the active sites of enzymes.[1][5] Its acidity and planarity are crucial for these interactions.

-

Influence of Substituents: The addition of various functional groups (e.g., halogens, alkyls, aryls, amides) to the pyridine ring can dramatically alter a compound's lipophilicity, metabolic stability, and target specificity. For instance, the addition of acylhydrazone moieties to a nicotinic acid scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[6] Similarly, the presence of amide linkages in 2,6-disubstituted pyridine derivatives is often essential for their antimicrobial effects.[7]

These principles are not merely theoretical; they form the basis for the rational design of new therapeutic agents with improved potency and reduced side effects.[6][8]

Major Classes of Biological Activity

Pyridine carboxylic acid derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Antimicrobial Activity

Perhaps the most historically significant application of this scaffold is in antimicrobial therapy. The isonicotinic acid derivative, isoniazid (isonicotinic acid hydrazide), remains a first-line treatment for tuberculosis.[9][10]

Mechanism of Action: Isoniazid Case Study

Isoniazid's efficacy is a classic example of targeted microbial inhibition.

-

Prodrug Activation: Isoniazid is a prodrug that enters the Mycobacterium tuberculosis bacillus.[9][10][11]

-

Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid.[9][10][11]

-

Target Inhibition: The activated form covalently binds to nicotinamide adenine dinucleotide (NAD) and inhibits InhA, an enoyl-acyl carrier protein reductase.[9][10] This enzyme is essential for the synthesis of mycolic acids, which are critical, unique components of the mycobacterial cell wall.[9][10][11]

-

Bactericidal Effect: The disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[9][11]

Other derivatives exhibit antimicrobial effects through different mechanisms, such as metal chelation, which sequesters essential metal ions required for bacterial growth.[12]

Experimental Workflow: Determining Antimicrobial Efficacy

The standard method for quantifying the antimicrobial potency of a new compound is the Minimum Inhibitory Concentration (MIC) assay.[13][14][15]

This protocol is a self-validating system. The inclusion of positive (bacteria, no compound) and negative (broth only) controls ensures the validity of the results. Growth in the positive control confirms bacterial viability, while clarity in the negative control confirms the sterility of the medium.

-

Reagent Preparation: Prepare sterile Mueller-Hinton Broth (MHB).[16] Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock compound solution (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

-

Inoculum Preparation: Culture the target bacterium overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] Further dilute this suspension 1:100 in MHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.[13] This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 (negative control).

-

Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[13]

-

Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Data Presentation: Antimicrobial Activity

The following table presents representative MIC values for novel nicotinic acid derivatives against various microbial strains.

| Compound ID | Substituent | S. aureus (ATCC 43300) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5 | 4-chlorophenyl | 7.81 | 15.62 | >125 |

| 13 | 5-nitrofuran | 7.81 | 3.91 | 62.5 |

| 25 | 5-nitrofuran (oxadiazoline) | 15.62 | 7.81 | 31.25 |

| Reference (Ciprofloxacin) | - | 0.98 | 0.24 | - |

Data synthesized from representative findings in the literature.[6]

Anticancer Activity

Numerous pyridine carboxylic acid derivatives have been identified as potent anticancer agents, often acting as cell cycle inhibitors or inducers of apoptosis.[8][17][18]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many derivatives exert their cytotoxic effects by disrupting the cell division process.

-

Mitotic Arrest: Some compounds, like the phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439, have been shown to arrest cancer cells in the mitosis (M) phase of the cell cycle.[17]

-

Apoptosis Induction: Prolonged cell cycle arrest often triggers programmed cell death, or apoptosis. This can be confirmed by observing increases in key apoptotic proteins like p53, p21, and cleaved PARP, and a decrease in anti-apoptotic proteins like Akt.[18]

These mechanisms provide a degree of selectivity for cancer cells, which are characterized by rapid and uncontrolled proliferation, over normal, healthy cells.[17]

Experimental Workflow: In Vitro Cytotoxicity Screening

The MTT assay is a widely used, reliable colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] It is a cornerstone for initial cytotoxicity screening.[21]

The choice of this assay is based on its ability to provide quantitative data on how a compound affects cellular metabolic function, a hallmark of cell health.[19]

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.[21] Incubate for a specified period (typically 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following the treatment period, add 10-20 µL of the MTT stock solution to each well.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[19]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

The following table shows representative IC₅₀ values for metal complexes of 2,3-pyridinedicarboxylic acid against the SMMC-7721 human hepatoma cell line.

| Compound ID | Metal Ion | IC₅₀ (µM) on SMMC-7721 cells |

| I | Cu²⁺ | 41.30 |

| II | Zn²⁺ | 38.60 |

| III | Co²⁺ | 45.20 |

| VI | Zn²⁺ | 21.80 |

Data sourced from a study on pyridine carboxylic acid metal complexes.[22] The improved activity of complex VI over II was attributed to a different coordination environment.[22]

Anti-inflammatory Activity

Pyridine carboxylic acid derivatives, particularly those derived from nicotinic acid, are known to possess significant anti-inflammatory properties.[23] Many of these function similarly to nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[24][25]

Mechanism of Action: COX Enzyme Inhibition

-

Arachidonic Acid Pathway: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).

-

COX Inhibition: Anti-inflammatory pyridine derivatives can inhibit these enzymes, thereby blocking prostaglandin production and reducing inflammation.[25] Some derivatives show preferential inhibition of COX-2, the inducible isoform primarily responsible for inflammation, which can lead to a better gastric safety profile compared to non-selective inhibitors like indomethacin.[23][24][26]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2, providing crucial data on both potency and selectivity.

-

Reagents: Obtain purified ovine/human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent).

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Reaction Termination & Detection: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid). Add the colorimetric substrate, which reacts with prostaglandin G₂, the product of the COX reaction, to produce a measurable color change.

-

Data Acquisition: Read the absorbance using a plate reader at the appropriate wavelength.

-

Analysis: Calculate the percent inhibition for each compound concentration compared to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.[26]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the COX inhibitory activity of new pyridazinone derivatives, highlighting their potency and selectivity.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| 5a | 12.87 | 0.77 | 16.70 |

| 5f | 25.28 | 1.89 | 13.38 |

| Celecoxib | 10.85 | 0.35 | 37.03 |

| Indomethacin | 0.21 | 0.42 | 0.50 |

Data synthesized from representative findings in the literature.[26]

Future Directions and Drug Development Perspectives

The versatility of the pyridine carboxylic acid scaffold ensures its continued relevance in drug discovery.[3][4] Current and future research focuses on several key areas:

-

Enhanced Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to minimize off-target effects and improve therapeutic index.[8]

-

Hybrid Molecules: Combining the pyridine carboxylic acid pharmacophore with other known active moieties to create hybrid drugs with dual or synergistic mechanisms of action.

-

Overcoming Resistance: Developing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in antimicrobial and anticancer applications.[8]

-

Advanced Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the solubility, bioavailability, and targeting of potent pyridine carboxylic acid derivatives.[8]

Computational tools like molecular docking and SAR analysis will continue to play a crucial role in the rational design and optimization of these compounds, accelerating their journey from laboratory synthesis to clinical application.[8]

Conclusion

Pyridine carboxylic acid derivatives are a profoundly important class of compounds with a proven track record and immense future potential in medicine. Their structural simplicity, synthetic tractability, and diverse biological activities make them an enduringly attractive scaffold for drug development professionals. A deep understanding of their mechanisms of action, structure-activity relationships, and the robust experimental protocols used for their evaluation is essential for unlocking the next generation of therapeutics. This guide provides a foundational framework for researchers to build upon, fostering the continued innovation required to translate the chemical potential of these derivatives into clinical success.

References

- Mechanism of action of Isoniazid - ChemicalBook. (2022). Available at: https://www.chemicalbook.com/article/mechanism-of-action-of-isoniazid.htm

- Isoniazid - Wikipedia. Available at: https://en.wikipedia.org/wiki/Isoniazid

- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2024). Available at: https://www.doctoracle.com/article/What-is-the-mechanism-of-action-Moa-of-Isoniazid-Isonicotinic-Hydrazide-3746610014

- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - MDPI. Available at: https://www.mdpi.com/1420-3049/15/1/217

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2024). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12104547/

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Available at: https://www.protocols.

- MTT assay protocol | Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. Available at: https://www.researchgate.net/publication/283522194_Minimal_inhibitory_concentration_MIC_test_and_determination_of_antimicrobial_resistant_bacteria

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2023). Available at: https://www.

- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Available at: https://pubmed.ncbi.nlm.nih.gov/20480026/

- Isoniazid | C6H7N3O | CID 3767 - PubChem - NIH. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Isoniazid

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Available at: https://icb.ucsb.

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917424/

- MTT Cell Assay Protocol. Available at: https://txch.org/doctors/dr-terzah-horton/

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay&context=protocols_and_methods

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. Available at: https://www.benchchem.

- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (2017). Available at: https://www.researchgate.

- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI. Available at: https://www.mdpi.com/1420-3049/15/11/7876

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: https://www.mdpi.com/1422-0067/23/23/14603

- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed. (2002). Available at: https://pubmed.ncbi.nlm.nih.gov/12064104/

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2021). Available at: https://pubmed.ncbi.nlm.nih.gov/33942805/

- Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2) - YouTube. (2020). Available at: https://www.youtube.

- Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. Available at: https://www.researchgate.

- Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed. (2001). Available at: https://pubmed.ncbi.nlm.nih.gov/11525988/

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2024). Available at: https://pubmed.ncbi.nlm.nih.gov/40420948/

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. (2007). Available at: https://www.researchgate.

- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2021). Available at: https://www.researchgate.net/publication/353982544_Synthesis_and_Decarboxylation_of_Functionalized_2-Pyridone-3-carboxylic_Acids_and_Evaluation_of_their_Antimicrobial_Activity_and_Molecular_Docking

- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES - Googleapis.com. Available at: https://storage.googleapis.

- New pyridine derivatives as potential antimicrobial agents - PubMed. (1999). Available at: https://pubmed.ncbi.nlm.nih.gov/10575735/

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT - International Journal on Science and Technology. (2024). Available at: https://ijsat.com/index.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (2024). Available at: https://www.researchgate.net/publication/382894178_Synthesis_of_pyridine_derivatives_for_diverse_biological_activity_profiles_A_review

- Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme | Request PDF - ResearchGate. (2022). Available at: https://www.researchgate.net/publication/360214828_Synthesis_of_new_pyrazoles_and_pyrozolo_34-b_pyridines_as_anti-inflammatory_agents_by_inhibition_of_COX-2_enzyme

- JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: https://www.researchgate.net/publication/339891884_JCM-V3-1562_Synthesis_and_anticancer_activities_of_Cu2_Zn2_Co2_and_Ni2_complexes_containing_pyridine_carboxylic_acids

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (2022). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9404285/

- Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. (2022). Available at: https://pubmed.ncbi.nlm.nih.gov/35987157/

- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9516771/

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 10. Isoniazid - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 23. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(methylsulfonyl)pyridine-2-carboxylic acid IUPAC name

An In-Depth Technical Guide to 5-(Methylsulfonyl)pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

5-(Methylsulfonyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. As a derivative of picolinic acid, it integrates three critical pharmacophoric elements: a carboxylic acid for ionic interactions and hydrogen bonding, a pyridine ring providing a rigid, aromatic scaffold, and a methylsulfonyl group that acts as a strong hydrogen bond acceptor and modulates the molecule's physicochemical properties. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its strategic applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel bioactive agents.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for all research and development. 5-(Methylsulfonyl)pyridine-2-carboxylic acid is systematically named based on the substitution pattern of a pyridine-2-carboxylic acid core, also known as picolinic acid.[1]

Table 1: Primary Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(methylsulfonyl)pyridine-2-carboxylic acid[2] |

| Common Synonyms | 5-(methylsulfonyl)picolinic acid, 5-Methanesulfonylpyridine-2-carboxylic acid[2] |

| CAS Number | 1186663-48-8[3] |

| Molecular Formula | C₇H₇NO₄S[2] |

| Molecular Weight | 201.20 g/mol [2] |

Table 2: Structural and Machine-Readable Identifiers

| Identifier Type | Identifier |

|---|---|

| SMILES | CS(=O)(=O)C1=CN=C(C=C1)C(=O)O[2] |

| InChI | InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)[2] |

| InChIKey | UYAWBLWKUAJDRG-UHFFFAOYSA-N[2] |

Physicochemical Properties and Structural Analysis

The utility of 5-(methylsulfonyl)pyridine-2-carboxylic acid in drug design is a direct consequence of the interplay between its three constituent functional groups.

-

Pyridine-2-carboxylic Acid Core: This moiety, also known as the picolinic acid scaffold, acts as a bidentate chelating agent for various metal ions.[1] The carboxylic acid group is a primary point for forming strong ionic bonds or hydrogen bonds with biological targets, such as the basic residues (e.g., lysine, arginine) found in enzyme active sites. Its acidity and planarity are key features for molecular recognition.

-

Methylsulfonyl Group (-SO₂CH₃): This functional group profoundly influences the molecule's electronic and physical properties. As a strong electron-withdrawing group, it lowers the basicity of the pyridine nitrogen, reducing the likelihood of off-target interactions or metabolic liabilities associated with basic centers. Furthermore, the two sulfonyl oxygens are excellent hydrogen bond acceptors, providing additional anchoring points for binding to protein targets. This group often enhances aqueous solubility and metabolic stability, highly desirable traits in drug candidates.

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 92.7 Ų | PubChem[2] |

Synthesis and Purification

While numerous proprietary methods exist for the synthesis of functionalized pyridine carboxylic acids, a robust and logical pathway can be designed from common starting materials based on established organic chemistry principles. The following represents a plausible and efficient route.

Proposed Retrosynthetic Pathway

The synthesis logically proceeds via the late-stage oxidation of a sulfide precursor. This strategy is often preferred as the sulfide (methylthio) group is less deactivating than the sulfone, facilitating earlier synthetic steps.

Caption: A plausible retrosynthetic pathway for 5-(methylsulfonyl)pyridine-2-carboxylic acid.

Exemplary Experimental Protocol: Oxidation of 5-(Methylthio)pyridine-2-carboxylic acid

This protocol details the critical oxidation step. The choice of oxidant is key; meta-chloroperoxybenzoic acid (m-CPBA) is effective, but potassium peroxymonosulfate (Oxone®) is often preferred for its cost-effectiveness, safety, and ease of workup.

Objective: To synthesize 5-(methylsulfonyl)pyridine-2-carboxylic acid from 5-(methylthio)pyridine-2-carboxylic acid.

Materials:

-

5-(Methylthio)pyridine-2-carboxylic acid (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (2.2 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolution: Dissolve 5-(methylthio)pyridine-2-carboxylic acid in a 1:1 mixture of MeOH and water (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Causality: This step is crucial to control the exothermicity of the oxidation reaction and prevent potential side reactions or degradation.

-

-